

Technical Guide on the Physicochemical Properties of 3-Chloromandelic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloromandelic acid

Cat. No.: B098976

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the melting and boiling points of **3-Chloromandelic acid**, including detailed experimental methodologies for their determination. This information is critical for the handling, characterization, and application of this compound in research and pharmaceutical development.

Data Presentation: Physical Properties

The physical properties of **3-Chloromandelic acid**, particularly its melting point, are crucial for its identification, purity assessment, and formulation development. The melting point can vary depending on the enantiomeric form of the acid.

Property	(R)-(-)-3-Chloromandelic Acid	DL-3-Chloromandelic Acid (Racemic)	Notes
Melting Point	100-104 °C [1][2]	111-113 °C [3]	The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range. The difference in melting points between the enantiomer and the racemate is significant.
Boiling Point	Data not available	Data not available	Mandelic acid and its derivatives often decompose at temperatures below their atmospheric boiling point. Therefore, a standard boiling point is not typically reported.
Molecular Formula	C ₈ H ₇ ClO ₃ [4][5]	C ₈ H ₇ ClO ₃ [4][5]	-
Molecular Weight	186.59 g/mol [4]	186.59 g/mol [4]	-

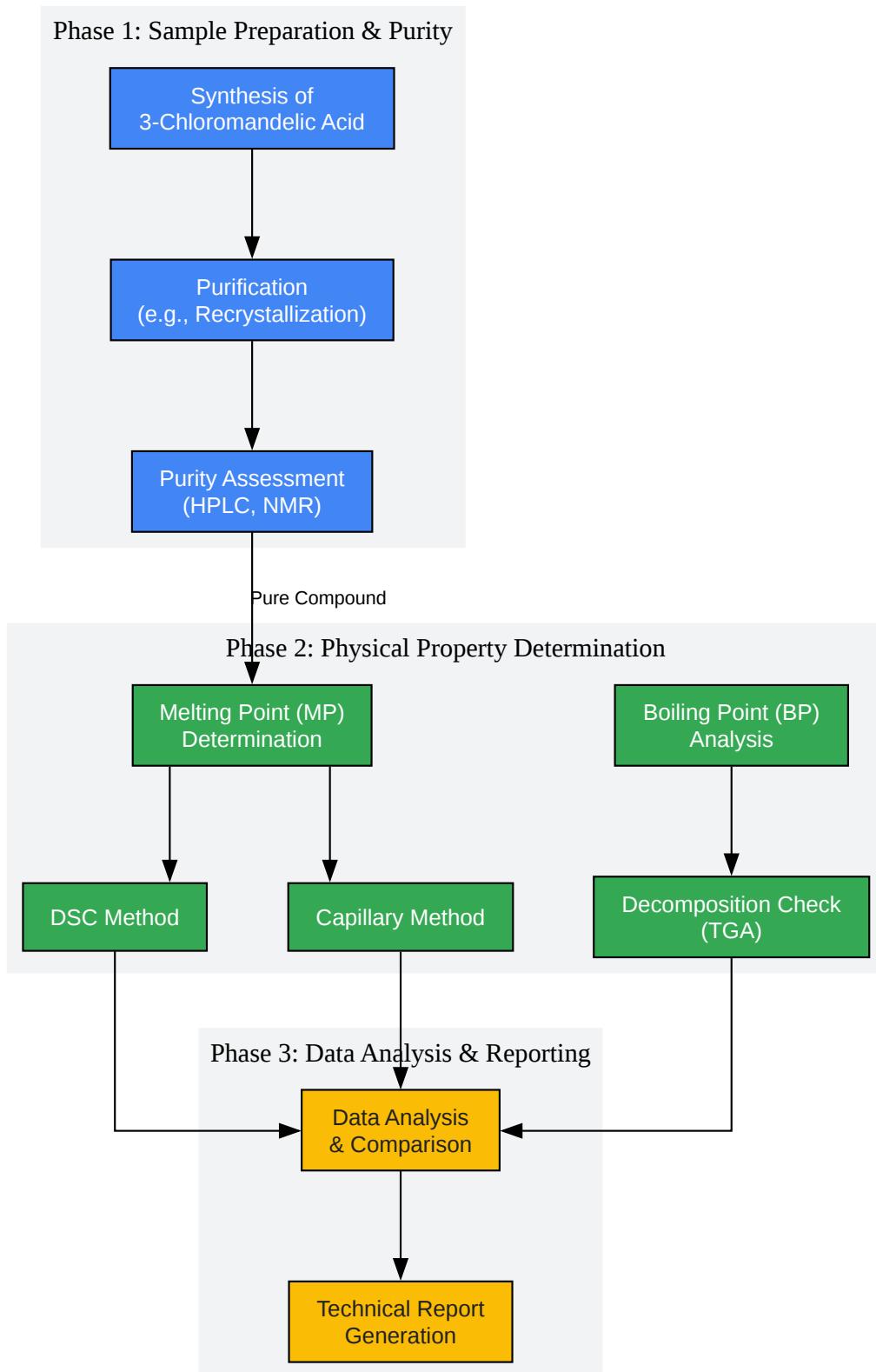
Experimental Protocols for Melting Point Determination

The accurate determination of a compound's melting point is fundamental in chemical analysis. The methods cited for **3-Chloromandelic acid** and those standardly employed are detailed below.

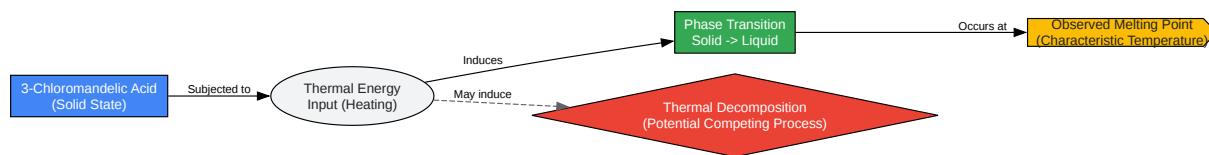
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a

reference. This method was utilized in a systematic study of the binary melting point phase diagram of the enantiomeric **3-chloromandelic acid** system.[6]

- Principle: As the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference material to maintain the same temperature increase. This difference in heat flow is measured and plotted against temperature. The peak of the resulting curve indicates the melting point.
- Sample Preparation: A small, precisely weighed amount of the **3-Chloromandelic acid** sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrumentation: The sample and reference pans are placed in a DSC cell. The cell is heated at a controlled, linear rate (e.g., a ramp of 2 °C/min).[7]
- Data Analysis: The instrument records the heat flow versus temperature. The onset temperature of the melting endotherm is typically reported as the melting point. This technique is highly accurate and also reveals information about polymorphism.[6]


This is a classical and widely used technique for determining the melting point of a crystalline solid.

- Principle: A small sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[8]
- Sample Preparation: A small amount of dry, finely powdered **3-Chloromandelic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8]
- Procedure:
 - The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]
 - This assembly is placed in a heating bath (e.g., oil bath) or a melting point apparatus.[9][10]


- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[10]
- Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted. The melting point is reported as the range T1-T2.[8]

Visualizations: Workflows and Relationships

Diagrams are essential for visualizing experimental processes and logical flows in scientific research.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **3-Chloromandelic acid**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of thermal processes for **3-Chloromandelic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-3-Chloromandelic acid 97 61008-98-8 [sigmaaldrich.com]
- 2. (R)-(-)-3-CHLOROMANDELIC ACID | 61008-98-8 [chemicalbook.com]
- 3. 3-Chloromandelic acid, 97% | CAS 16273-37-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. 3-Chloromandelic acid | C8H7ClO3 | CID 85981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enantiomeric 3-chloromandelic acid system: binary melting point phase diagram, ternary solubility phase diagrams and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [Technical Guide on the Physicochemical Properties of 3-Chloromandelic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b098976#3-chloromandelic-acid-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com